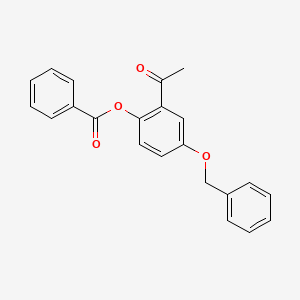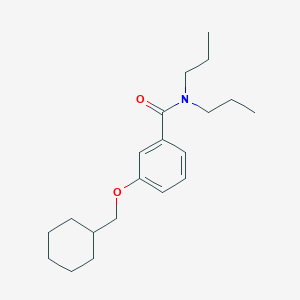
3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide is an organic compound characterized by a benzamide core structure substituted with a cyclohexylmethoxy group and two propyl groups on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide typically involves the following steps:
Formation of the Cyclohexylmethoxy Intermediate: This step involves the reaction of cyclohexylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclohexylmethoxy chloride.
Nucleophilic Substitution: The cyclohexylmethoxy chloride is then reacted with a benzamide derivative in the presence of a base, such as sodium hydride, to form the desired product.
N-Alkylation: The final step involves the alkylation of the benzamide nitrogen with propyl halides in the presence of a strong base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated benzamides, nitrobenzamides.
科学的研究の応用
3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Cyclohexylmethoxy)phenylmethanamine: Shares the cyclohexylmethoxy group but differs in the amine substitution.
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine: Contains a similar cyclohexylmethoxy group but has a purine core structure.
Uniqueness
3-(Cyclohexylmethoxy)-N,N-dipropylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
89430-81-9 |
|---|---|
分子式 |
C20H31NO2 |
分子量 |
317.5 g/mol |
IUPAC名 |
3-(cyclohexylmethoxy)-N,N-dipropylbenzamide |
InChI |
InChI=1S/C20H31NO2/c1-3-13-21(14-4-2)20(22)18-11-8-12-19(15-18)23-16-17-9-6-5-7-10-17/h8,11-12,15,17H,3-7,9-10,13-14,16H2,1-2H3 |
InChIキー |
TVXDMZSHWWQMNH-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)OCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


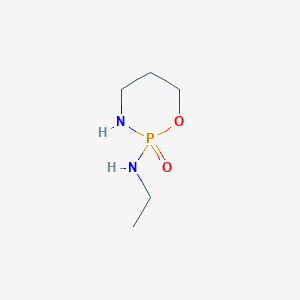
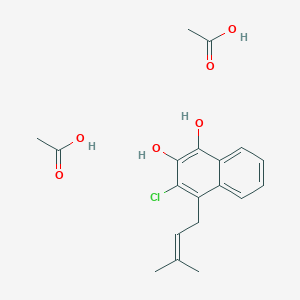
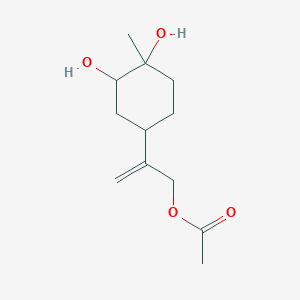
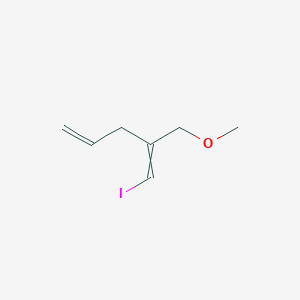
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
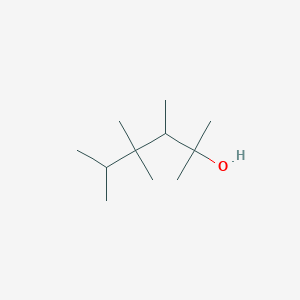

phosphane](/img/structure/B14396281.png)
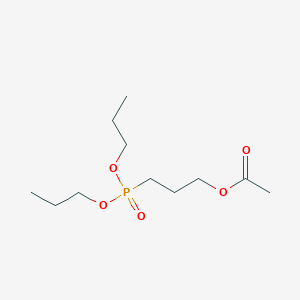


![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
